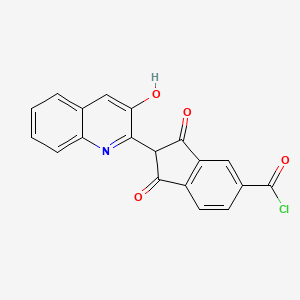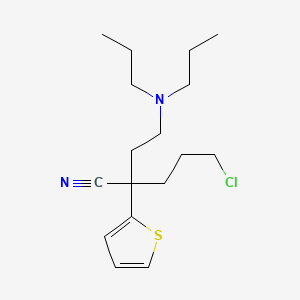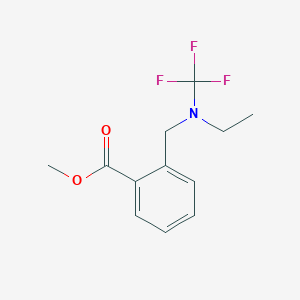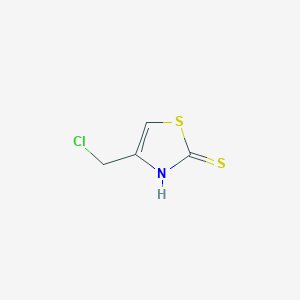
4-(Chloromethyl)thiazole-2-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Chloromethyl)thiazole-2-thiol is a heterocyclic compound containing both sulfur and nitrogen atoms within its thiazole ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)thiazole-2-thiol typically involves the reaction of thiazole derivatives with chloromethylating agents. One common method includes the reaction of thiazole-2-thiol with chloromethyl methyl ether in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets quality standards.
化学反応の分析
Types of Reactions
4-(Chloromethyl)thiazole-2-thiol undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines or thiols.
Oxidation Reactions: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction Reactions: The thiazole ring can undergo reduction under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. Reactions are typically carried out in polar solvents such as dimethylformamide or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include thiazole derivatives with various functional groups replacing the chloromethyl group.
Oxidation Reactions: Products include disulfides and sulfonic acids.
Reduction Reactions: Products include reduced thiazole derivatives.
科学的研究の応用
4-(Chloromethyl)thiazole-2-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-(Chloromethyl)thiazole-2-thiol involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The thiol group can also participate in redox reactions, affecting cellular redox balance and signaling pathways.
類似化合物との比較
Similar Compounds
Thiazole-2-thiol: Lacks the chloromethyl group but shares the thiazole and thiol functionalities.
4-Methylthiazole-2-thiol: Contains a methyl group instead of a chloromethyl group.
2-Mercaptobenzothiazole: Contains a benzene ring fused to the thiazole ring.
Uniqueness
4-(Chloromethyl)thiazole-2-thiol is unique due to the presence of the chloromethyl group, which enhances its reactivity and potential for forming covalent bonds with biological targets. This makes it a valuable compound for the development of new drugs and materials with specific properties.
特性
分子式 |
C4H4ClNS2 |
|---|---|
分子量 |
165.7 g/mol |
IUPAC名 |
4-(chloromethyl)-3H-1,3-thiazole-2-thione |
InChI |
InChI=1S/C4H4ClNS2/c5-1-3-2-8-4(7)6-3/h2H,1H2,(H,6,7) |
InChIキー |
LQDUKMNHEBEFTF-UHFFFAOYSA-N |
正規SMILES |
C1=C(NC(=S)S1)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Pteridinamine, 6,7-dimethyl-N-(trimethylsilyl)-4-[(trimethylsilyl)oxy]-](/img/structure/B13947790.png)
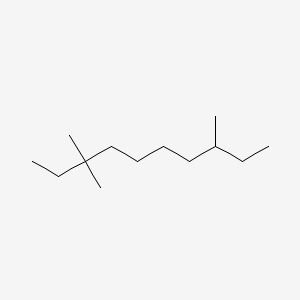

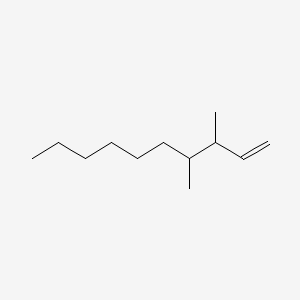
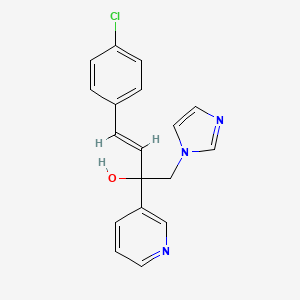
![2-Methylbenzofuro[4,5-d]thiazole](/img/structure/B13947820.png)
![3,5-Dichloro-2-[[2-(2-nitrophenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13947821.png)
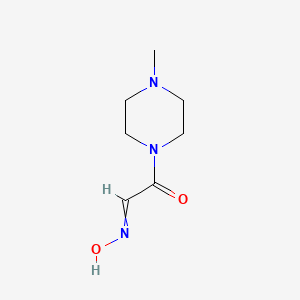
![1-Oxa-4-thiaspiro[4.4]nonane, 6,9-dimethyl-](/img/structure/B13947840.png)

